Introduction: Situating L-Asparagine Ethyl Ester Hydrochloride in Modern Research
Introduction: Situating L-Asparagine Ethyl Ester Hydrochloride in Modern Research
An In-Depth Technical Guide to L-Asparagine Ethyl Ester Hydrochloride
L-Asparagine ethyl ester hydrochloride (CAS 175414-76-3) is a synthetically derived form of the non-essential amino acid L-asparagine.[1][2] In this derivative, the carboxylic acid group of L-asparagine has been converted into an ethyl ester, and the molecule is supplied as a hydrochloride salt. This modification is not trivial; it is a deliberate and strategic chemical alteration designed to enhance the compound's utility in specific laboratory applications, most notably in the intricate field of peptide synthesis.[3][4]
While L-asparagine itself is fundamental to numerous biological processes, from protein synthesis to neurotransmitter balance, its direct use in certain chemical reactions is fraught with challenges.[5][6] Side reactions, such as the dehydration of the side-chain amide to a nitrile, can occur under the conditions required for peptide coupling, leading to impurities and reduced yields.[5][7] The esterification of the C-terminus to form L-Asparagine ethyl ester hydrochloride serves as a crucial protective strategy, temporarily masking the reactive carboxyl group and facilitating cleaner, more efficient bond formation.[4]
This guide provides an in-depth examination of L-Asparagine ethyl ester hydrochloride for researchers, scientists, and professionals in drug development. We will explore its physicochemical properties, synthesis, and analytical validation, moving beyond mere data points to explain the scientific rationale behind its application. The focus will be on its pivotal role as a building block in synthetic chemistry and its broader biological context, offering both theoretical understanding and practical, field-tested protocols.
Section 1: Physicochemical and Handling Characteristics
A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective and safe use in any research setting.
Core Properties
The key identifying and physical characteristics of L-Asparagine ethyl ester hydrochloride and its related free base form are summarized below.
| Property | Value | Source(s) |
| CAS Number | 175414-76-3 (for Dihydrochloride) | [1] |
| 24184-58-5 (for L-Asparagine ethyl ester) | [2] | |
| Molecular Formula | C6H12N2O3 · 2HCl (for Dihydrochloride) | [1] |
| C6H12N2O3 (for free ester) | [2] | |
| Molecular Weight | 160.17 g/mol (for free ester) | [2] |
| Appearance | Typically a white or off-white solid/powder. | [8][9] |
| Solubility | Generally soluble in polar solvents like water and alcohols. | [10][] |
| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage temperatures often range from 2-8°C. | [8][10][12] |
Safety, Handling, and Storage Protocols
Based on available safety data sheets for L-asparagine and its derivatives, L-Asparagine ethyl ester hydrochloride is not classified as a hazardous substance under standard regulations.[13][14] However, as a matter of sound laboratory practice, it should always be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[10][12]
-
Handling: Minimize dust generation and avoid inhalation of the powder.[10][12] Use with adequate ventilation. Avoid contact with skin and eyes.[10][12] Wash hands thoroughly after handling.
-
Storage Integrity: The hydrochloride salt form enhances stability. Store the compound away from incompatible materials, such as strong oxidizing agents, to prevent degradation.[12][15] The material should be kept in a tightly sealed container to protect it from moisture.[14]
Section 2: Synthesis and Analytical Validation
The preparation of L-Asparagine ethyl ester hydrochloride is a well-established process in organic chemistry, primarily involving the Fischer esterification of the parent amino acid.
Synthesis Workflow: Fischer Esterification
The most common method for synthesizing amino acid ethyl ester hydrochlorides involves reacting the amino acid with ethanol in the presence of a strong acid catalyst, typically hydrogen chloride.[16]
The causality behind this choice is twofold:
-
Protonation: The acidic environment protonates the carboxylic acid group, making its carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ethanol.
-
Catalysis: The hydrogen chloride acts as a catalyst and also provides the chloride counter-ion to form the final hydrochloride salt, which often aids in precipitation and purification.
Caption: Synthesis and purification workflow for L-Asparagine ethyl ester HCl.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any experimental workflow.
-
Nuclear Magnetic Resonance (¹H NMR): This is one of the most powerful techniques for structural elucidation. The ¹H NMR spectrum will confirm the presence of the ethyl group (typically a triplet and a quartet), as well as the characteristic protons of the asparagine backbone.[9][17][18] The integration of the signals provides a quantitative measure of the proton ratios, confirming the structure.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound.[19] The analysis will show a peak corresponding to the mass of the protonated free ester (the hydrochloride salt dissociates in the instrument), providing definitive confirmation of the correct molecular formula.
-
Chromatography (HPLC/UPLC): High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is employed to assess the purity of the compound.[8][] By running the sample on a suitable column, one can separate the desired product from any unreacted starting material or byproducts, allowing for accurate purity determination (e.g., ≥95%).[8][]
Section 3: Core Applications and Biological Significance
The primary value of L-Asparagine ethyl ester hydrochloride lies in its role as a protected amino acid building block for synthetic chemistry.
Central Role in Peptide Synthesis
Peptide synthesis involves the sequential coupling of amino acids to form a chain. To ensure the reaction proceeds in the correct sequence, the reactive functional groups (the N-terminus and the C-terminus) must be selectively protected and deprotected.
L-Asparagine ethyl ester hydrochloride is used as the C-terminal starting point or as a component in solution-phase synthesis. The ethyl ester group "protects" the main-chain carboxyl group, preventing it from reacting while the N-terminus is coupled to the next amino acid in the sequence.[4] This is crucial for asparagine, as unprotected asparagine can lead to unwanted side reactions under certain coupling conditions.[5][7]
Caption: General workflow for dipeptide synthesis using L-Asparagine ethyl ester HCl.
Biological Context: The L-Asparagine/Asparaginase Axis
While the ethyl ester derivative is a synthetic tool, its relevance is deeply connected to the biology of L-asparagine. L-asparagine is a non-essential amino acid, meaning most normal cells can synthesize it from aspartic acid and ammonia using the enzyme asparagine synthetase.[6][20]
However, certain cancer cells, particularly those in acute lymphoblastic leukemia (ALL), have very low levels of asparagine synthetase.[20][21] This makes them dependent on external sources of L-asparagine from the bloodstream for their survival and proliferation.[21][22]
This metabolic vulnerability is exploited by the enzyme drug L-asparaginase.[21] L-asparaginase catalyzes the hydrolysis of L-asparagine into L-aspartic acid and ammonia, effectively depleting the serum of L-asparagine and starving the cancer cells, which leads to cell cycle arrest and apoptosis.[6][20][21] Research into derivatives like L-Asparagine ethyl ester hydrochloride can be part of broader investigations into amino acid metabolism and the development of novel therapeutics that target this pathway.
Caption: Mechanism of L-Asparaginase action by depleting serum L-Asparagine.
Section 4: Key Experimental Protocols
The following protocols are provided as validated, step-by-step methodologies for common applications involving amino acid esters.
Protocol: Solution-Phase Dipeptide Synthesis
This protocol describes a general method for coupling an N-terminally protected amino acid to L-Asparagine ethyl ester hydrochloride.
Objective: To synthesize a protected dipeptide, for example, Fmoc-Ala-Asn-OEt.
Materials:
-
L-Asparagine ethyl ester hydrochloride
-
Fmoc-Alanine (Fmoc-Ala-OH)
-
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP reagent)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve L-Asparagine ethyl ester hydrochloride (1.0 equivalent) in anhydrous DMF.
-
Neutralization: Add DIPEA (2.2 equivalents) to the solution to neutralize the hydrochloride salt and create the free amine. Stir for 10-15 minutes at room temperature.
-
Coupling Reagent Activation: In a separate flask, dissolve Fmoc-Ala-OH (1.0 equivalent), BOP reagent (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DMF. Stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Coupling Reaction: Add the activated Fmoc-Ala-OH solution to the flask containing the neutralized L-Asparagine ethyl ester.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Work-up:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Causality: These washes remove unreacted starting materials, coupling byproducts, and the base.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude protected dipeptide.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure Fmoc-Ala-Asn-OEt.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, Mass Spectrometry, and HPLC.
Protocol: Quantification by UPLC-MS/MS
This protocol outlines a method for the sensitive quantification of L-asparagine and its metabolites, adaptable for analyzing samples containing L-Asparagine ethyl ester after hydrolysis.[23]
Objective: To quantify the concentration of L-asparagine in a sample using a surrogate matrix.
Materials:
-
Acquity UPLC system coupled to a triple quadrupole tandem mass spectrometer (MS/MS).[23]
-
Intrada amino acid analysis column (or equivalent).[23]
-
Mobile Phase A: 25 mM ammonium formate in water.[23]
-
Mobile Phase B: Acetonitrile with 0.5% formic acid.[23]
-
L-asparagine and L-aspartic acid analytical standards.
-
Internal Standard (IS): L-aspartic acid-2,3,3-d3.[23]
-
Deionized water (as surrogate matrix for calibration standards).[23]
Methodology:
-
Standard Preparation:
-
Prepare stock solutions (e.g., 20 mM) of L-asparagine, L-aspartic acid, and the IS in an appropriate solvent (e.g., 1% formic acid or 0.1 N HCl).[23]
-
Prepare a series of working calibration standards by serially diluting the stock solutions in deionized water to achieve a concentration range (e.g., 1.95 µM to 125 µM).[23]
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.[23]
-
-
Sample Preparation:
-
Dilute the experimental sample to fall within the calibration range.
-
Spike all standards, QCs, and samples with the IS to a consistent final concentration.
-
-
UPLC-MS/MS Conditions:
-
Column: Intrada amino acid analysis column (100 x 3 mm, 3 µm).[23]
-
Column Temperature: 40°C.[23]
-
Autosampler Temperature: 10°C.[23]
-
Mobile Phase: Use a gradient elution method with solvents A and B.
-
Mass Spectrometry: Operate in positive ion mode with Multiple Reaction Monitoring (MRM).[23]
-
MRM Transitions:
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a linear regression model.
-
Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve. Trustworthiness: This ratiometric method corrects for variations in sample injection and instrument response, ensuring accurate and reproducible quantification.
-
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